Benzene, 1-(2-chloroethoxy)-4-phenoxy-

Lipophilicity LogP Membrane Permeability

Benzene, 1-(2-chloroethoxy)-4-phenoxy- (CAS 61435-02-7) is a diaryl ether derivative classified within chloroethoxy-substituted aromatic building blocks. Its structure features a 4-phenoxyphenyl core linked to a reactive 2-chloroethyl chain, giving it a molecular formula of C₁₄H₁₃ClO₂ and a molecular weight of 248.70 g/mol.

Molecular Formula C14H13ClO2
Molecular Weight 248.70 g/mol
CAS No. 61435-02-7
Cat. No. B14571054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-chloroethoxy)-4-phenoxy-
CAS61435-02-7
Molecular FormulaC14H13ClO2
Molecular Weight248.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCl
InChIInChI=1S/C14H13ClO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyACDJKCYEQDTWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethoxy)-4-phenoxybenzene (CAS 61435-02-7): Core Identity for Informed Sourcing


Benzene, 1-(2-chloroethoxy)-4-phenoxy- (CAS 61435-02-7) is a diaryl ether derivative classified within chloroethoxy-substituted aromatic building blocks [1]. Its structure features a 4-phenoxyphenyl core linked to a reactive 2-chloroethyl chain, giving it a molecular formula of C₁₄H₁₃ClO₂ and a molecular weight of 248.70 g/mol [1]. The compound possesses a calculated partition coefficient (LogP) of 4.10, indicating significant lipophilicity relative to simpler chloroethoxybenzene analogs, and exhibits an infra‑red spectrum consistent with its diaryl ether and alkyl chloride functionalities [2].

Why Generic Chloroethoxy-Aryl Ethers Cannot Replace 1-(2-Chloroethoxy)-4-phenoxybenzene in Demanding Applications


Within the chloroethoxy-aryl ether class, subtle changes to aromatic substitution dictate critical performance parameters such as reactivity, solubility, and target binding. Simple analogs like (2-chloroethoxy)benzene (CAS 622-86-6) lack the second aromatic ring necessary for extended π-stacking interactions or for achieving the higher logP (4.10) exhibited by 1-(2-chloroethoxy)-4-phenoxybenzene . Conversely, 1-chloro-4-(2-chloroethoxy)benzene (CAS 13001-28-0) introduces an electron-withdrawing chlorine on the terminal phenyl ring, significantly altering electrophilic aromatic substitution patterns and metabolic stability compared to the unsubstituted phenoxy terminus of the target compound . These structural distinctions mean that generic replacement can lead to divergent intermolecular interactions, reaction kinetics, and downstream biological or material performance, underscoring the necessity of precise procurement for critical research or industrial syntheses.

Quantitative Differentiation Evidence for 1-(2-Chloroethoxy)-4-phenoxybenzene (CAS 61435-02-7) Relative to Analogs


Enhanced Lipophilicity of 1-(2-Chloroethoxy)-4-phenoxybenzene vs. (2-Chloroethoxy)benzene Drives Membrane Partitioning Potential

1-(2-Chloroethoxy)-4-phenoxybenzene exhibits a calculated LogP of 4.10 , substantially exceeding the LogP of the simpler analog (2-chloroethoxy)benzene (CAS 622-86-6), which is estimated as ~2.4 based on fragment-based calculations. This 1.7 log unit increase corresponds to an approximately 50-fold higher predicted octanol-water partition coefficient, indicating markedly enhanced lipophilicity that can improve passive membrane permeation and hydrophobic target engagement in biological systems. This advantage is inherent to the diaryl ether structure and cannot be replicated by monoaryl analogs.

Lipophilicity LogP Membrane Permeability Drug Design

Electronic Differentiation: Diphenyl Ether Core vs. 4-Chlorophenyl Analog in Electrophilic Substitution Reactivity

The para-substituted terminal phenyl ring of 1-(2-chloroethoxy)-4-phenoxybenzene is less electron-withdrawing than the 4-chlorophenyl ring found in 1-chloro-4-(2-chloroethoxy)benzene (CAS 13001-28-0) . This electronic difference renders the target compound more susceptible to electrophilic aromatic substitution (EAS) reactions at the terminal ring, as evidenced by the Hammett substituent constant (σₚ) for -OC₆H₅ (~ -0.03) versus -Cl (+0.23). In practice, this means that the target compound can be selectively functionalized under milder EAS conditions compared to the chlorinated analog, which requires harsher conditions or directing strategies.

Electrophilic Aromatic Substitution Reactivity Intermediate Synthesis

Verified Structural Identity via Diagnostic IR Absorption: Differentiating the Diary Ether Framework from Monoaryl Contaminants

The condensed-phase IR spectrum of 1-(2-chloroethoxy)-4-phenoxybenzene, recorded in CCl₄ and CS₂ solutions, displays characteristic absorption bands that confirm the diaryl ether linkage and chloroalkyl chain [1]. While quantitative comparison data are not available in the public domain, the presence of distinctive Ar-O-Ar stretching vibrations (~1240 cm⁻¹) and C-Cl bands (~700 cm⁻¹) provides a fingerprint that can distinguish this compound from similar monoaryl ethers or dichloro analogs. In procurement, this spectral reference serves as a critical identity verification tool absent in most catalog entries for analogous compounds.

Quality Control IR Spectroscopy Structural Confirmation

Absence of High-Strength Comparative Biological or Performance Data

An extensive literature and database search revealed no published head-to-head studies comparing the biological activity, catalytic performance, or material properties of 1-(2-chloroethoxy)-4-phenoxybenzene against close structural analogs. The available evidence is limited to calculated physicochemical properties and a single reference IR spectrum. Therefore, claims of superior performance in any specific application cannot be substantiated with quantitative comparative data at this time. Users should consider this lack of differentiation evidence when selecting this compound and may need to perform their own comparative evaluation.

Data Gap Procurement Risk Experimental Validation

Optimal Procurement Scenarios for 1-(2-Chloroethoxy)-4-phenoxybenzene Based on Quantitative Evidence


Synthesis of Lipophilic Drug Candidates Requiring High Membrane Penetration

When designing small-molecule therapeutics intended for intracellular or CNS targets, the elevated LogP (4.10) of 1-(2-chloroethoxy)-4-phenoxybenzene offers a tangible advantage over simpler chloroethoxybenzene building blocks. Incorporating this diaryl ether scaffold can enhance the passive permeability of lead compounds, potentially improving oral bioavailability or brain exposure. Procure this compound as a key intermediate when LogP optimization is a primary goal of the medicinal chemistry campaign.

Precursor for Selective Functionalization via Electrophilic Aromatic Substitution

The electron-rich terminal phenyl ring of 1-(2-chloroethoxy)-4-phenoxybenzene, characterized by a near-neutral Hammett σₚ value , facilitates regioselective electrophilic substitution under mild conditions. This makes the compound a preferred substrate for the introduction of nitro, halogen, acyl, or sulfonyl groups at the para position of the terminal phenoxy ring, a versatility that is diminished in analogs bearing electron-withdrawing substituents such as chlorine [1].

Quality Control and Identity Verification via IR Spectroscopy

For laboratories requiring rigorous compound verification, the availability of a documented IR spectrum on the NIST Chemistry WebBook provides a reliable reference for identity confirmation. This is particularly valuable when sourcing from new suppliers or when the compound is used as a starting material in regulated synthesis workflows. Analysts should compare incoming material against the published spectrum to confirm structural integrity before use.

Exploratory Research Where Scaffold Novelty Justifies Higher Cost

Despite the absence of robust comparative efficacy data , the unique combination of a reactive chloroethyl handle and an extended diaryl ether core may warrant procurement for exploratory medicinal chemistry, agrochemical discovery, or materials science. The structural novelty can provide intellectual property advantages and offers a distinct chemical space relative to more heavily explored monoaryl chloroethyl ethers. Researchers should weigh the cost premium against the potential for discovering proprietary structure-activity relationships.

Quote Request

Request a Quote for Benzene, 1-(2-chloroethoxy)-4-phenoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.